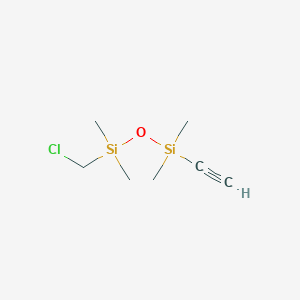
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a chloromethyl group, an ethynyl group, and two silicon atoms bonded to methyl groups and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane typically involves the reaction of chloromethylsilane with ethynylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used. The reactions are often conducted in the presence of a catalyst, such as palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloxanes, while addition reactions can produce different alkylated or halogenated derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings.
Biological Research: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ethynyl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-1,1,3,3-tetramethyldisiloxane:
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethylsilane: Similar structure but without the oxygen atom, leading to distinct properties.
Uniqueness
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloromethyl and ethynyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61222-28-4 |
|---|---|
Formule moléculaire |
C7H15ClOSi2 |
Poids moléculaire |
206.81 g/mol |
Nom IUPAC |
chloromethyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H15ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h1H,7H2,2-5H3 |
Clé InChI |
YJYOXAGQDYFLTL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCl)O[Si](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


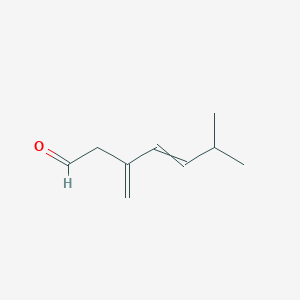
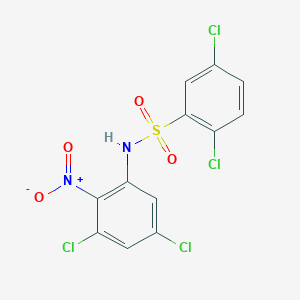
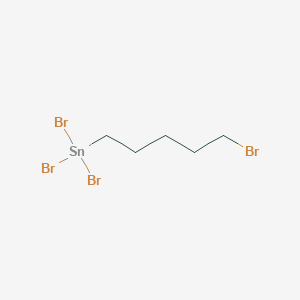

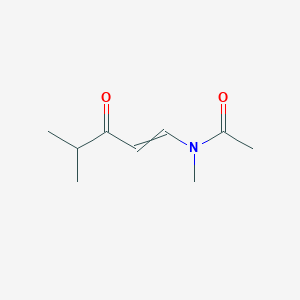
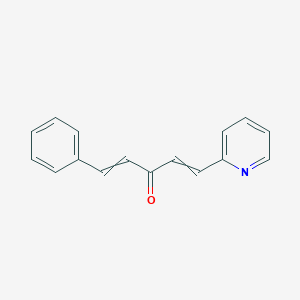
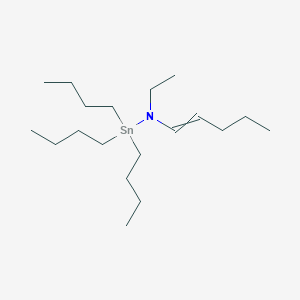
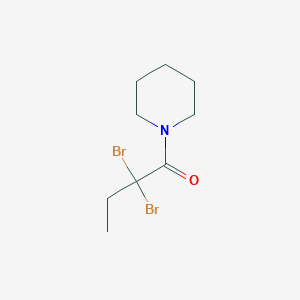
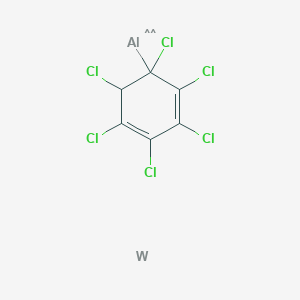
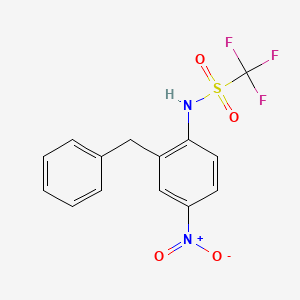
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
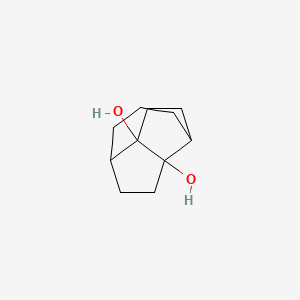
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
